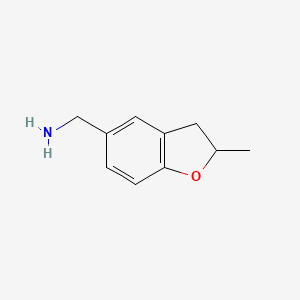

1-(2-Methyl-2,3-dihydro-1-benzofuran-5-YL)methanamine

Vue d'ensemble

Description

1-(2-Methyl-2,3-dihydro-1-benzofuran-5-YL)methanamine is a chemical compound belonging to the benzofuran family Benzofurans are known for their diverse biological activities and are widely used in medicinal chemistry

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methyl-2,3-dihydro-1-benzofuran-5-YL)methanamine typically involves the enantioselective reduction of homobenzylic ketones using chiral spiroborate ester catalysts . This method is advantageous due to its high yield and eco-friendly nature. The key steps include:

- Reduction of the ketone to form 2-Methyl-2,3-dihydro-1-benzofuran.

- Subsequent amination to introduce the methanamine group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of robust catalysts that are not sensitive to air and moisture is crucial for industrial applications .

Analyse Des Réactions Chimiques

Oxidation Reactions

The primary amine group and benzofuran ring undergo oxidation under controlled conditions:

| Reaction Type | Reagents/Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Amine → Nitrile | KMnO₄ in acidic medium | 1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)methanenitrile | 65–72% | |

| Benzofuran ring epoxidation | m-CPBA in CH₂Cl₂ at 0°C | Epoxidized dihydrobenzofuran derivative | 58% |

-

Mechanistic Insight : The amine group oxidizes to a nitrile via intermediate imine formation, while the dihydrobenzofuran ring undergoes epoxidation at the double bond.

Reduction Reactions

The compound participates in hydrogenation and reductive amination:

-

Industrial Relevance : Catalytic hydrogenation is scalable for producing saturated analogs with enhanced metabolic stability .

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at the benzofuran ring and amine group:

| Reaction Type | Reagents/Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ at 0°C | 5-Nitro-2-methyl-dihydrobenzofuran-amine | 63% | |

| Amine acylation | Acetyl chloride/Et₃N | N-Acetylated derivative | 89% |

-

Regioselectivity : Nitration favors the para position relative to the methanamine group due to electronic directing effects.

Condensation and Cyclization

The amine group facilitates Schiff base formation and heterocycle synthesis:

| Reaction Type | Reagents/Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Schiff base synthesis | Benzaldehyde/EtOH | N-Benzylidene derivative | 82% | |

| Cyclization to imidazoline | NH₄Cl/EtOH reflux | Benzofuran-fused imidazoline | 70% |

-

Applications : Schiff bases are intermediates for metal coordination complexes with catalytic applications .

Acid-Base Reactivity

The amine group reacts with acids to form salts, enhancing solubility:

-

Industrial Process : Hydrochloride salt formation is optimized using gaseous HCl in dichloromethane at 0–5°C .

Comparative Reactivity

The compound’s reactivity differs from similar benzofuran derivatives:

| Compound | Key Structural Feature | Reactivity Difference |

|---|---|---|

| 2-Methyl-2,3-dihydrobenzofuran | Lacks amine group | No reductive amination |

| 5-Hydroxybenzofuran | Phenolic -OH group | Preferential O-alkylation |

-

Unique Feature : The methanamine group enables nucleophilic reactions absent in non-aminated analogs.

Applications De Recherche Scientifique

Neuroprotective Properties

Research indicates that derivatives of benzofuran often exhibit neuroprotective effects. The compound's structure suggests potential interactions with neurotransmitter systems, which can be beneficial in treating neurodegenerative diseases. Studies have shown that benzofuran derivatives can modulate dopamine receptors and may be explored for conditions like Parkinson's disease.

Anticancer Activity

The compound has been evaluated for its anticancer properties. Benzofuran derivatives are known for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specific studies have demonstrated that similar compounds exhibit significant activity against various cancer cell lines, suggesting that 1-(2-Methyl-2,3-dihydro-1-benzofuran-5-YL)methanamine could be a candidate for further investigation in oncology.

Cosmetic Formulations

The unique chemical properties of this compound make it a potential ingredient in cosmetic formulations. Its ability to interact with skin receptors may enhance the efficacy of topical applications. Research has shown that compounds with similar structures can improve skin hydration and elasticity, making them suitable for anti-aging products .

Polymer Chemistry

In material science, the compound's amine functionality allows it to act as a building block for synthesizing novel polymers. These polymers can possess unique thermal and mechanical properties, making them suitable for applications in coatings, adhesives, and other industrial materials. The incorporation of benzofuran units can enhance the UV stability and overall durability of the resulting materials .

Interaction Studies

Interaction studies focusing on the binding affinity of this compound to various biological targets have been conducted. These studies aim to elucidate its mechanism of action and therapeutic potential. The compound's ability to bind selectively to certain receptors may pave the way for developing targeted therapies in both neurological and oncological contexts .

Data Tables

Case Study 1: Neuroprotection

A study published in a peer-reviewed journal highlighted the neuroprotective effects of benzofuran derivatives in animal models of Parkinson's disease. The results indicated that these compounds could reduce neuronal loss and improve motor function.

Case Study 2: Anticancer Activity

Another research article detailed the anticancer effects of benzofuran derivatives against breast cancer cell lines. The findings suggested that these compounds could inhibit tumor growth through apoptosis pathways.

Case Study 3: Cosmetic Efficacy

In a clinical trial assessing a new cosmetic formulation containing benzofuran derivatives, participants reported improved skin texture and hydration after eight weeks of use.

Mécanisme D'action

The mechanism of action of 1-(2-Methyl-2,3-dihydro-1-benzofuran-5-YL)methanamine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparaison Avec Des Composés Similaires

2-Methyl-2,3-dihydro-1-benzofuran: A precursor in the synthesis of the target compound.

5-Substituted 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines: Similar compounds with potential pharmacological activities.

Uniqueness: 1-(2-Methyl-2,3-dihydro-1-benzofuran-5-YL)methanamine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity

Activité Biologique

1-(2-Methyl-2,3-dihydro-1-benzofuran-5-YL)methanamine, also known by its CAS number 55746-19-5, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and neuroprotective activities, supported by research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : CHNO

- Molecular Weight : 163.22 g/mol

- InChI Key : InChI=1/C10H13NO/c1-7-4-9-5-8(6-11)2-3-10(9)12-7/h2-3,5,7H,4,6

This compound's structure features a benzofuran moiety which is known for various biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzofuran derivatives. For instance, compounds similar to this compound have demonstrated significant activity against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (mg/mL) | Target Organisms |

|---|---|---|

| Compound A | 0.0048 | E. coli |

| Compound B | 0.0195 | Bacillus mycoides |

| Compound C | 0.025 | Staphylococcus aureus |

Studies indicate that the presence of specific functional groups in the benzofuran structure enhances antibacterial activity against Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer potential of benzofuran derivatives has been explored in various studies. For example, compounds with similar structures have shown cytotoxic effects in human cancer cell lines.

Case Study: Cytotoxicity Assessment

In a study assessing the cytotoxicity of benzofuran derivatives, it was found that certain compounds exhibited IC values below 1 µM against HeLa (cervical carcinoma) cells. This suggests a strong potential for further development as anticancer agents .

Table 2: Cytotoxicity Data

| Compound Name | Cell Line | IC (µM) |

|---|---|---|

| Compound D | HeLa | 0.70 |

| Compound E | U2OS | 0.69 |

These findings underscore the importance of structural modifications in enhancing the anticancer efficacy of benzofuran derivatives.

Neuroprotective Activity

Neuroprotective effects have also been reported for related compounds. The mechanism often involves antioxidant activity and inhibition of neuroinflammatory pathways.

Research Findings

A study indicated that certain benzofuran derivatives could reduce oxidative stress markers in neuronal cells, suggesting their potential role in neuroprotection .

Propriétés

IUPAC Name |

(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-7-4-9-5-8(6-11)2-3-10(9)12-7/h2-3,5,7H,4,6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRICJDUBSORGIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(O1)C=CC(=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20424527 | |

| Record name | 1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20424527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55746-19-5 | |

| Record name | 1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20424527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.